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Compound of Interest

Compound Name: 7-Bromoisochroman

Cat. No.: B172178

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and
structural features of 7-Bromoisochroman. The information is curated for professionals in
research and drug development, with a focus on delivering precise data and actionable
experimental insights.

Core Chemical and Physical Properties

7-Bromoisochroman is a halogenated heterocyclic compound. The presence of the bromine
atom and the isochroman scaffold makes it a valuable building block in medicinal chemistry

and organic synthesis. Its key properties are summarized in the table below for easy reference
and comparison.
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Property Value Citation(s)
Molecular Formula CoHeBrO [1]
Molecular Weight 213.07 g/mol [1]
CAS Number 149910-98-5 [1]

7-bromo-3,4-dihydro-1H-
IUPAC Name

isochromene
Melting Point 24-25 °C
Boiling Point 279.4 £ 40.0 °C at 760 mmHg
Likely a low-melting solid or an
Appearance ,
oil
Expected to be soluble in
common organic solvents like
B dichloromethane, chloroform,
Solubility

ethyl acetate, and acetone.
Limited solubility in water is

anticipated.

Chemical Structure and Elucidation

The structure of 7-Bromoisochroman consists of a benzene ring fused to a dihydropyran ring,
with a bromine atom substituted at the 7-position of the bicyclic system.

Caption: Ball-and-stick model of 7-Bromoisochroman.

Synthesis of 7-Bromoisochroman

A plausible and efficient method for the synthesis of 7-Bromoisochroman is the Oxa-Pictet-
Spengler reaction.[2][3] This reaction involves the acid-catalyzed cyclization of a 3-
phenylethanol derivative with an aldehyde or its equivalent.

Experimental Protocol: Synthesis via Oxa-Pictet-
Spengler Reaction
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This protocol outlines a general procedure for the synthesis of isochromans, which can be

adapted for 7-Bromoisochroman starting from 2-(4-bromophenyl)ethanol and a suitable

formaldehyde equivalent.

Materials:

2-(4-Bromophenyl)ethanol

Paraformaldehyde

Trifluoroacetic acid (TFA) or another suitable acid catalyst

Dichloromethane (DCM) or a similar aprotic solvent

Saturated sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate or sodium sulfate

Silica gel for column chromatography

Hexanes and Ethyl Acetate for chromatography

Procedure:

Reaction Setup: To a solution of 2-(4-bromophenyl)ethanol (1.0 equivalent) in
dichloromethane, add paraformaldehyde (1.5 equivalents).

Acid Catalysis: Cool the mixture to 0 °C and add trifluoroacetic acid (0.2 equivalents)
dropwise.

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-24 hours.
Monitor the progress of the reaction by thin-layer chromatography (TLC).

Work-up: Upon completion, quench the reaction by the slow addition of a saturated sodium
bicarbonate solution. Separate the organic layer, and extract the aqueous layer with
dichloromethane.
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 Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium
sulfate, and concentrate under reduced pressure. Purify the crude product by flash column
chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure 7-

Bromoisochroman.
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Experimental Workflow: Synthesis of 7-Bromoisochroman

Dissolve 2-(4-bromophenyl)ethanol
and paraformaldehyde in DCM

Gdd acid catalyst at 0 °(D
Stir at room temperature
(Monitor by TLC)
[Quench with NaHCOs solution]

Extract with DCM

Dry organic layers and concentrate

:

Purify by column chromatography

End

Click to download full resolution via product page

Caption: General workflow for the synthesis of 7-Bromoisochroman.

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b172178?utm_src=pdf-body-img
https://www.benchchem.com/product/b172178?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b172178?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Analytical Characterization

The structural confirmation and purity assessment of 7-Bromoisochroman are typically
performed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic
protons, the benzylic protons adjacent to the oxygen atom, and the two methylene groups of
the dihydropyran ring. The aromatic protons will appear in the downfield region (typically & 7.0-
7.5 ppm), with splitting patterns indicative of their substitution. The benzylic CHz group will
likely be a singlet or a multiplet around & 4.5-5.0 ppm, while the other two CH=2 groups will
appear as triplets or multiplets in the upfield region (o 2.8-4.0 ppm).

13C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the nine
carbon atoms in the molecule. The aromatic carbons will resonate in the d 110-140 ppm range,
with the carbon attached to the bromine atom showing a characteristic shift. The carbons of the
dihydropyran ring will appear in the upfield region, with the benzylic carbon (C1) around & 65-
75 ppm and the other two carbons (C3 and C4) at approximately & 25-35 ppm and & 60-70
ppm, respectively.

Infrared (IR) Spectroscopy

The IR spectrum of 7-Bromoisochroman will exhibit characteristic absorption bands that
confirm the presence of its key functional groups.

Wavenumber (cm~?) Vibration Intensity
3100-3000 Aromatic C-H stretch Medium
2950-2850 Aliphatic C-H stretch Medium
1600-1450 Aromatic C=C stretch Medium
1250-1000 C-O-C (ether) stretch Strong
800-600 C-Br stretch Medium

Mass Spectrometry (MS)
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Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation
pattern of 7-Bromoisochroman.

Expected Fragmentation: The mass spectrum will show a characteristic isotopic pattern for the
molecular ion peak (M*) and other bromine-containing fragments due to the presence of the
two isotopes of bromine, 7°Br and 81Br, in nearly a 1:1 natural abundance.[4][5] The molecular
ion peak should appear at m/z 212 and 214. Common fragmentation pathways would involve
the loss of a bromine atom, followed by rearrangements and further fragmentation of the
isochroman ring.

Logical Relationships in Characterization

The analytical data obtained from various techniques are interconnected and provide a
comprehensive structural confirmation of 7-Bromoisochroman.

Logical Flow of Structural Characterization

7-Bromoisochroman Sample

Spectrosc opic Data

NMR Spectroscopy
( (H & 1°C) ) (R Spectroscopy) (Mass Spectrometra
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olecular Weight & Fragmentation

Click to download full resolution via product page
Caption: Interrelation of analytical techniques for structural elucidation.

This technical guide provides a foundational understanding of the chemical properties,
structure, synthesis, and analysis of 7-Bromoisochroman. The detailed information and
protocols are intended to support researchers and scientists in their endeavors in organic
synthesis and drug discovery.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Synthesis of functionalised isochromans: epoxides as aldehyde surrogates in
hexafluoroisopropanol - Chemical Science (RSC Publishing) [pubs.rsc.org]

o 2. Synthesis of functionalised isochromans: epoxides as aldehyde surrogates in
hexafluoroisopropanol - PMC [pmc.ncbi.nim.nih.gov]

o 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
e 4. youtube.com [youtube.com]
e 5. chemguide.co.uk [chemguide.co.uk]

 To cite this document: BenchChem. [An In-depth Technical Guide to 7-Bromoisochroman:
Chemical Properties and Structure]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b172178#7-bromoisochroman-chemical-properties-
and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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